Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 313244-91-6
VCID: VC21477149
InChI: InChI=1S/C28H30BrNO5/c1-5-34-22-12-18(11-19(29)26(22)32)24-23(27(33)35-15-17-9-7-6-8-10-17)16(2)30-20-13-28(3,4)14-21(31)25(20)24/h6-12,24,30,32H,5,13-15H2,1-4H3
SMILES: CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC4=CC=CC=C4)C)Br)O
Molecular Formula: C28H30BrNO5
Molecular Weight: 540.4g/mol

Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.: 313244-91-6

Cat. No.: VC21477149

Molecular Formula: C28H30BrNO5

Molecular Weight: 540.4g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate - 313244-91-6

Specification

CAS No. 313244-91-6
Molecular Formula C28H30BrNO5
Molecular Weight 540.4g/mol
IUPAC Name benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Standard InChI InChI=1S/C28H30BrNO5/c1-5-34-22-12-18(11-19(29)26(22)32)24-23(27(33)35-15-17-9-7-6-8-10-17)16(2)30-20-13-28(3,4)14-21(31)25(20)24/h6-12,24,30,32H,5,13-15H2,1-4H3
Standard InChI Key IZMCAKRLTWYODX-UHFFFAOYSA-N
SMILES CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC4=CC=CC=C4)C)Br)O
Canonical SMILES CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC4=CC=CC=C4)C)Br)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate features a hexahydroquinoline core substituted with a benzyl ester group at position 3 and a bromo-ethoxy-hydroxyphenyl moiety at position 4. The trimethyl groups at positions 2 and 7 and the oxo group at position 5 contribute to steric and electronic diversity.

PropertyValue/DescriptionSource
Molecular FormulaC₂₈H₃₀BrNO₅
Molecular Weight540.4 g/mol
CAS Number313244-91-6
IUPAC NameBenzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
InChIKeyIZMCAKRLTWYODX-UHFFFAOYSA-N
SMILESCCOC1=C(C(=CC(=C1)C2C3=C(CC(CC...

The compound’s structure integrates multiple pharmacophores, including hydroxyl, ethoxy, and bromine groups, which may influence its reactivity and biological interactions. The hexahydroquinoline scaffold is known for its role in calcium channel blockers and other bioactive molecules .

Key Functional Groups and Reactivity

  • Benzyl Ester: The ester group at position 3 enables hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative.

  • Bromo Substituent: The bromine atom at position 3 of the phenyl ring may participate in cross-coupling reactions, such as Suzuki or Heck reactions, to introduce additional aryl or alkenyl groups.

  • Hydroxyl and Ethoxy Groups: These groups contribute to hydrogen bonding and may modulate solubility and metabolic stability.

Synthesis and Optimization Strategies

Hantzsch-Type Condensation

A modified Hantzsch reaction, as described for similar hexahydroquinoline derivatives, typically involves:

  • Cyclohexane-1,3-dione: Serves as a precursor for the hexahydroquinoline core.

  • Aromatic Aldehyde: Provides the substituent at position 4 (e.g., 3-bromo-5-ethoxy-4-hydroxybenzaldehyde).

  • Benzyl Acetoacetate: Introduces the benzyl ester group .

  • Ammonium Acetate: Acts as a catalyst in methanol or ethanol .

Multicomponent Reactions (MCRs)

Pseudo-six-component reactions, as reported in , utilize benzaldehydes, amines, and Meldrum’s acid under acidic catalysis to form hexahydroquinoline scaffolds. While this method achieves high stereoselectivity, its applicability to the target compound requires bromination and hydroxylation steps post-synthesis .

Reaction Optimization Insights

Optimization studies for analogous hexahydroquinoline syntheses highlight critical parameters:

CatalystSolventYield (%)
TFAMeOH23
TFACH₃CN28
CH₃CO₂HCH₃CN78*

*Optimal conditions for pseudo-six-component synthesis .

Characterization and Analytical Data

Spectroscopic and Chromatographic Analysis

Characterization of hexahydroquinoline derivatives typically employs:

  • ¹H and ¹³C NMR: To confirm regiochemistry and substitution patterns. For example, the hydroxyl proton (δ ~5.0–6.0 ppm) and ethoxy methyl groups (δ ~1.2–1.5 ppm) are diagnostic .

  • IR Spectroscopy: Peaks for carbonyl (C=O) and hydroxyl (O–H) groups are critical. The ester carbonyl stretching (~1710 cm⁻¹) and aromatic C–Br vibrations (~600 cm⁻¹) are notable .

  • Elemental Analysis: Confirms the presence of bromine and nitrogen .

Crystallographic Studies

While single-crystal X-ray diffraction data for this compound are unavailable, related hexahydroquinoline derivatives exhibit:

  • Molecular Packing: Hydrogen bonding networks involving hydroxyl and ester groups.

  • Conformational Flexibility: Torsion angles in the hexahydroquinoline ring influenced by substituents .

ActivityMechanism/TargetExample Compounds
Anti-InflammatoryInhibition of COX-2 or NF-κB pathwaysNifedipine analogues
AntimicrobialDNA intercalation or membrane disruptionPolycyclic quinolines
AnticancerTopoisomerase inhibition or apoptosis1,4-DHP derivatives

The bromine substituent may enhance lipophilicity, improving membrane permeability, while the hydroxyl group could facilitate hydrogen bonding with biological targets.

Challenges and Research Gaps

  • Selectivity: The structural complexity necessitates detailed SAR (Structure-Activity Relationship) studies to optimize efficacy.

  • Metabolic Stability: The ethoxy and hydroxyl groups may influence hepatic metabolism and half-life.

Applications in Materials Science

Coordination Chemistry

The hydroxyl and ester groups enable coordination with transition metals, forming complexes with potential catalytic or electronic properties. For example:

  • Ligand Design: The phenolic hydroxyl group can act as a bidentate ligand for metals like Cu(II) or Fe(III).

  • Polymeric Materials: Cross-linking via ester groups may yield thermally stable polymers.

Optoelectronic Properties

The conjugated π-system in the hexahydroquinoline core and aromatic substituents could confer photoluminescent or semiconductive properties, relevant for organic electronics.

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